2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2639458-34-5
VCID: VC11525353
InChI: InChI=1S/C7H10F5N.ClH/c8-6(9,7(10,11)12)5-3-1-2-4-13-5;/h5,13H,1-4H2;1H
SMILES:
Molecular Formula: C7H11ClF5N
Molecular Weight: 239.61 g/mol

2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride

CAS No.: 2639458-34-5

Cat. No.: VC11525353

Molecular Formula: C7H11ClF5N

Molecular Weight: 239.61 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride - 2639458-34-5

Specification

CAS No. 2639458-34-5
Molecular Formula C7H11ClF5N
Molecular Weight 239.61 g/mol
IUPAC Name 2-(1,1,2,2,2-pentafluoroethyl)piperidine;hydrochloride
Standard InChI InChI=1S/C7H10F5N.ClH/c8-6(9,7(10,11)12)5-3-1-2-4-13-5;/h5,13H,1-4H2;1H
Standard InChI Key MIUMZHLFBBCLNP-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)C(C(F)(F)F)(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

2-(1,1,2,2,2-Pentafluoroethyl)piperidine hydrochloride belongs to the class of organofluorine compounds, with the molecular formula C₇H₁₁ClF₅N and a molecular weight of 239.61 g/mol. The structure consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) functionalized at the 2-position with a -CH₂-CF₂-CF₃ group, protonated at the nitrogen and paired with a chloride counterion.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number2639458-34-5
IUPAC Name2-(1,1,2,2,2-Pentafluoroethyl)piperidine hydrochloride
Molecular FormulaC₇H₁₁ClF₅N
Molecular Weight239.61 g/mol
Canonical SMILESC1CCNC(C1)C(C(F)(F)F)(F)F.Cl
InChI KeyMIUMZHLFBBCLNP-UHFFFAOYSA-N

The hydrochloride salt form improves solubility in polar solvents, a critical factor for bioavailability in pharmaceutical applications.

Spectroscopic and Crystallographic Data

While explicit spectral data (NMR, IR, MS) for this compound remain unpublished, analogous fluorinated piperidines exhibit distinct ¹⁹F NMR shifts between -70 to -120 ppm due to the electronegative environment of the pentafluoroethyl group. X-ray crystallography of related structures suggests that fluorine atoms induce conformational restrictions in the piperidine ring, potentially influencing receptor binding in bioactive derivatives.

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride typically proceeds via nucleophilic substitution or Friedel-Crafts alkylation, employing piperidine and a fluorinated alkylating agent. A common route involves:

  • Alkylation of Piperidine: Reaction of piperidine with 1,1,2,2,2-pentafluoroethyl iodide or bromide in the presence of a base (e.g., K₂CO₃) to form the tertiary amine.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and stability.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
AlkylationPiperidine, Pentafluoroethyl iodide, DMF, 80°C, 12h~65
Salt FormationHCl (g), Et₂O, 0°C>90

Purification and Characterization

Purification is achieved via recrystallization from methanol/diethyl ether mixtures, yielding a white crystalline solid with a melting point range of 145–150°C (predicted based on analogous compounds). Chromatographic methods (e.g., silica gel with CH₂Cl₂/MeOH gradients) are employed for analytical purity assessments.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in polar aprotic solvents (DMSO: ~50 mg/mL; methanol: ~30 mg/mL) but limited solubility in water (<5 mg/mL). Stability studies indicate decomposition above 200°C, with the fluorine substituents contributing to thermal resilience. Hydrolytic stability at physiological pH (7.4) remains under investigation.

Lipophilicity and Partition Coefficients

Applications in Medicinal Chemistry

Role in Drug Design

Fluorinated piperidines are prized in drug discovery for their ability to:

  • Modulate pharmacokinetics: Fluorine atoms reduce metabolic oxidation, prolonging half-life.

  • Enhance binding affinity: Electron-withdrawing effects stabilize ligand-receptor interactions.

  • Improve blood-brain barrier penetration: Increased lipophilicity facilitates CNS access.

Future Research Directions

Unresolved Questions

  • Metabolic fate: Cytochrome P450 interactions and metabolite identification.

  • Synthetic scalability: Optimizing atom economy for large-scale production.

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